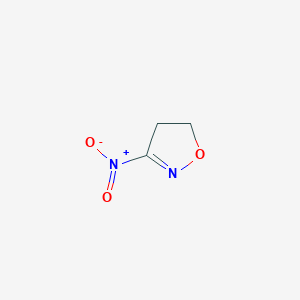
Ethyl p-ethoxycinnamate
Descripción general
Descripción
Ethyl p-ethoxycinnamate, also known as ethyl cinnamate, is an organic compound commonly used in the fragrance and flavor industries. It is a colorless liquid with a sweet, fruity odor and is found naturally in various plants, including cinnamon, strawberry, and kiwi. In recent years, researchers have become interested in the potential therapeutic applications of ethyl p-ethoxycinnamate due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl p-ethoxycinnamate p-ethoxycinnamate is not yet fully understood. However, studies have suggested that it may work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases.
Efectos Bioquímicos Y Fisiológicos
Ethyl p-ethoxycinnamate has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of certain bacteria and fungi, suggesting that it may be a useful antimicrobial agent. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models, suggesting that it may have therapeutic potential for diseases such as arthritis and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl p-ethoxycinnamate p-ethoxycinnamate in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, it has been shown to have low toxicity and is generally considered safe for use in humans. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, making it difficult to design experiments that specifically target its therapeutic effects.
Direcciones Futuras
There are many potential future directions for the study of Ethyl p-ethoxycinnamate p-ethoxycinnamate. One area of interest is the development of new therapeutic applications for this compound. For example, researchers are currently exploring its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in developing new methods for synthesizing Ethyl p-ethoxycinnamate p-ethoxycinnamate that are more efficient and environmentally friendly. Finally, researchers are also interested in gaining a better understanding of the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.
Métodos De Síntesis
Ethyl p-ethoxycinnamate can be synthesized through the esterification of cinnamic acid with ethanol. This process involves the reaction of the carboxylic acid group of cinnamic acid with the hydroxyl group of ethanol, resulting in the formation of an ester bond and the release of a molecule of water.
Aplicaciones Científicas De Investigación
Ethyl p-ethoxycinnamate has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
ethyl (E)-3-(4-ethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRWZVXVZIQXFI-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872860 | |
| Record name | Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl p-ethoxycinnamate | |
CAS RN |
1504-69-4, 75332-46-6 | |
| Record name | Ethyl p-ethoxycinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC69124 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69124 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl p-ethoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















